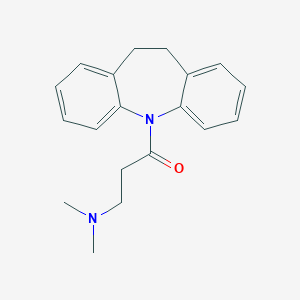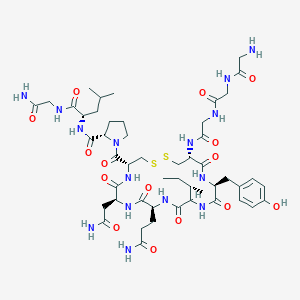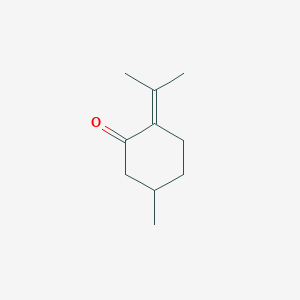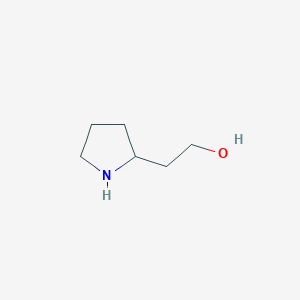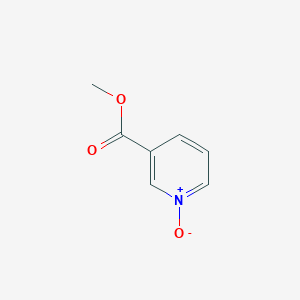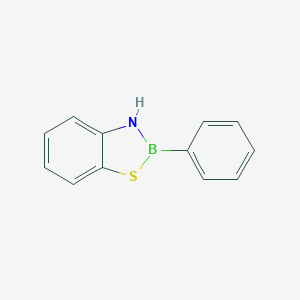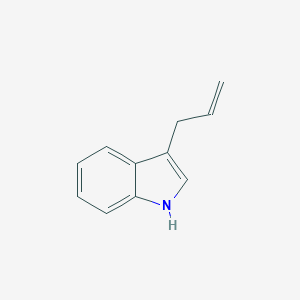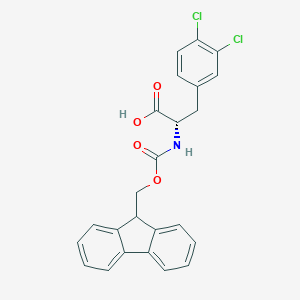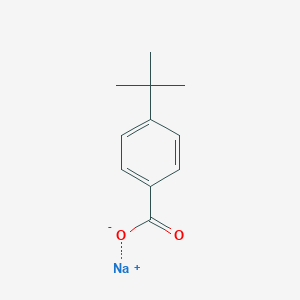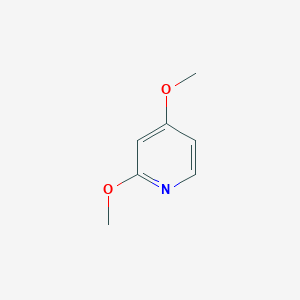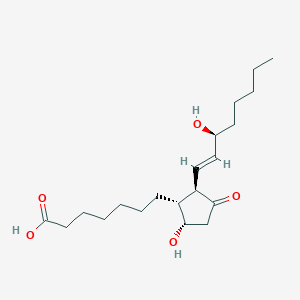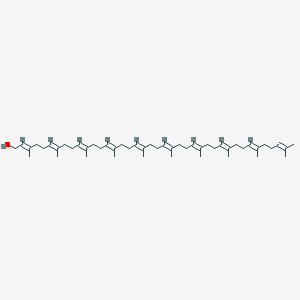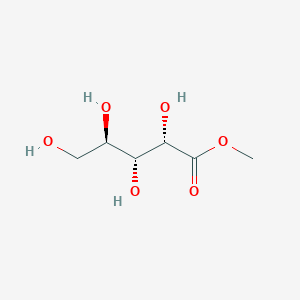
D-Arabinonic acid, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Arabinonic acid, methyl ester is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine and biotechnology. This compound is a derivative of D-arabinose, which is a type of sugar found in many plants and animals. In
Wirkmechanismus
The mechanism of action of D-Arabinonic acid, methyl ester is not fully understood. However, studies have suggested that it may act by inhibiting various signaling pathways involved in cancer cell growth and inflammation. Additionally, D-Arabinonic acid, methyl ester may modulate the immune system by activating various immune cells and promoting the production of cytokines.
Biochemische Und Physiologische Effekte
D-Arabinonic acid, methyl ester has been found to have various biochemical and physiological effects. Studies have shown that D-Arabinonic acid, methyl ester can inhibit the activity of various enzymes involved in cancer cell growth and inflammation. Additionally, D-Arabinonic acid, methyl ester has been found to modulate the expression of various genes involved in immune system regulation.
Vorteile Und Einschränkungen Für Laborexperimente
D-Arabinonic acid, methyl ester has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, it has low toxicity and can be used at relatively high concentrations without causing adverse effects. However, one limitation of D-Arabinonic acid, methyl ester is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for the study of D-Arabinonic acid, methyl ester. One direction is to further investigate its mechanism of action and identify the specific signaling pathways and enzymes that it targets. Additionally, more studies are needed to determine the optimal dosage and administration route for D-Arabinonic acid, methyl ester in various disease models. Furthermore, the potential use of D-Arabinonic acid, methyl ester as a therapeutic agent for various diseases, including cancer and inflammatory disorders, should be explored. Finally, the development of novel synthesis methods for D-Arabinonic acid, methyl ester should be investigated to improve its yield and purity.
Synthesemethoden
The synthesis of D-Arabinonic acid, methyl ester can be achieved through the oxidation of D-arabinose using various reagents such as sodium periodate or lead tetraacetate. The reaction yields D-Arabinonic acid, which can be converted into its methyl ester form through the reaction with methanol and sulfuric acid. The resulting D-Arabinonic acid, methyl ester is a white crystalline powder that is soluble in water and ethanol.
Wissenschaftliche Forschungsanwendungen
D-Arabinonic acid, methyl ester has been used in various scientific research applications due to its potential as an anti-cancer agent, anti-inflammatory agent, and immunomodulatory agent. Studies have shown that D-Arabinonic acid, methyl ester can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, D-Arabinonic acid, methyl ester has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Furthermore, D-Arabinonic acid, methyl ester has been shown to modulate the immune system by enhancing the activity of natural killer cells and increasing the production of cytokines.
Eigenschaften
CAS-Nummer |
15909-68-9 |
|---|---|
Produktname |
D-Arabinonic acid, methyl ester |
Molekularformel |
C6H12O6 |
Molekulargewicht |
180.16 g/mol |
IUPAC-Name |
methyl (2S,3R,4R)-2,3,4,5-tetrahydroxypentanoate |
InChI |
InChI=1S/C6H12O6/c1-12-6(11)5(10)4(9)3(8)2-7/h3-5,7-10H,2H2,1H3/t3-,4-,5+/m1/s1 |
InChI-Schlüssel |
JWILWRLEBBNTFH-WDCZJNDASA-N |
Isomerische SMILES |
COC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O |
SMILES |
COC(=O)C(C(C(CO)O)O)O |
Kanonische SMILES |
COC(=O)C(C(C(CO)O)O)O |
Andere CAS-Nummern |
23009-76-9 15909-68-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



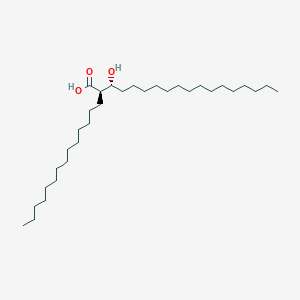
![3,4-Dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran](/img/structure/B102416.png)
